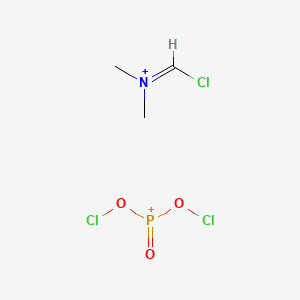
Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium is a chemical compound with the molecular formula C₃H₇Cl₃NO₃P . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is also referred to by its CAS number, 21382-90-1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium typically involves the reaction of dimethylamine with chloromethylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as diethyl ether and requires careful temperature control .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact pathways and targets involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium include:
- Dimethylchloromethyleneammonium dichlorophosphonate
- Chloro-methane dimethyliminium cation
- Chlormethylen-dimethyl-ammonium
Uniqueness
This compound is unique due to its specific structure and properties.
Eigenschaften
CAS-Nummer |
21382-90-1 |
|---|---|
Molekularformel |
C3H7Cl3NO3P+2 |
Molekulargewicht |
242.42 g/mol |
IUPAC-Name |
chloromethylidene(dimethyl)azanium;dichlorooxy(oxo)phosphanium |
InChI |
InChI=1S/C3H7ClN.Cl2O3P/c1-5(2)3-4;1-4-6(3)5-2/h3H,1-2H3;/q2*+1 |
InChI-Schlüssel |
UBGGCBYGIPOMSC-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=CCl)C.O=[P+](OCl)OCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


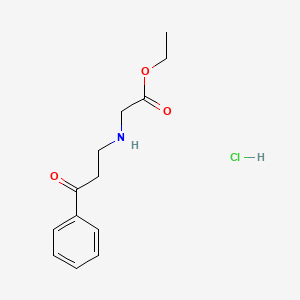
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
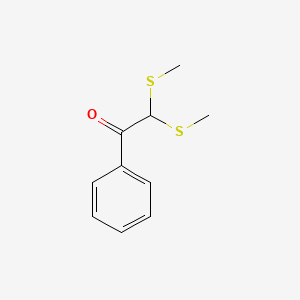

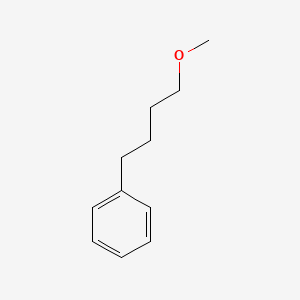

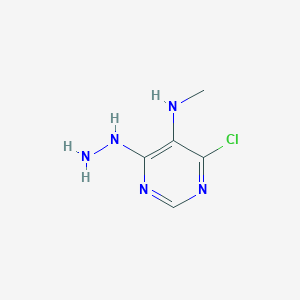
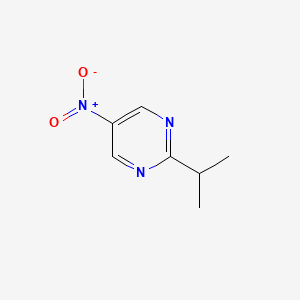

![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)
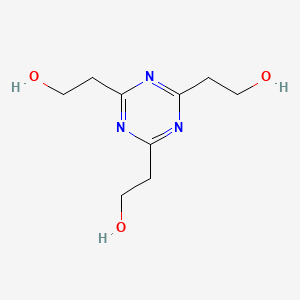
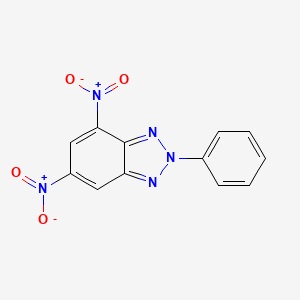
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)
